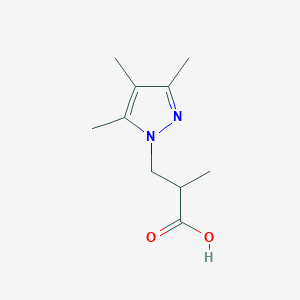
2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazole compounds are known for their diverse therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a propionic acid moiety attached to a trimethyl-substituted pyrazole ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections detail the specific activities associated with this compound.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of various pyrazole derivatives demonstrated that compounds similar to this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS) . The compound exhibited low toxicity levels while effectively modulating immune responses.
Antiproliferative Effects
In vitro studies have shown that certain pyrazole derivatives possess antiproliferative properties against various cancer cell lines. For instance, research indicates that derivatives with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests a possible application in treating infections caused by resistant bacterial strains .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Case Study on Inflammatory Diseases : A study involving animal models of arthritis showed that a pyrazole derivative reduced inflammation and joint swelling significantly compared to control groups. This suggests potential therapeutic applications in autoimmune conditions .
- Cancer Research : In vitro experiments with breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole compounds exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapy agents like doxorubicin. The combination therapy showed a significant reduction in cell viability compared to monotherapy .
Data Tables
Propiedades
IUPAC Name |
2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(10(13)14)5-12-9(4)7(2)8(3)11-12/h6H,5H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZIWKPHMFVUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














